4-Amino-6-bromo-2-methylpyrimidine
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Overview
Description
4-Amino-6-bromo-2-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C5H6BrN3 It is a derivative of pyrimidine, characterized by the presence of an amino group at the 4-position, a bromine atom at the 6-position, and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-bromo-2-methylpyrimidine typically involves the bromination of 2-methylpyrimidine followed by the introduction of an amino group. One common method includes the reaction of 2-methylpyrimidine with bromine in the presence of a suitable catalyst to yield 6-bromo-2-methylpyrimidine. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to obtain the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-bromo-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate (K2CO3).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-6-alkylamino-2-methylpyrimidine derivatives .
Scientific Research Applications
4-Amino-6-bromo-2-methylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals and materials science for the development of new polymers and coatings
Mechanism of Action
The mechanism of action of 4-Amino-6-bromo-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This can lead to inhibition or activation of specific biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
2-Amino-5-bromo-4,6-dimethylpyridine: Similar in structure but with different substitution patterns, leading to distinct chemical properties and applications.
6-Bromo-2-methyl-4-pyrimidinamine: Another derivative with similar functional groups but different reactivity and applications.
Uniqueness: 4-Amino-6-bromo-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
6-bromo-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWWKIWMCYZMJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719204 |
Source
|
Record name | 6-Bromo-2-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1161763-15-0 |
Source
|
Record name | 6-Bromo-2-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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